Lipophilicity Differentiation: Ortho-Methylphenyl Ester vs. Methyl Ester and Ethyl Ester Analogs
The methyl ester analog (methyl 6-methyl-2-phenylquinoline-4-carboxylate) exhibits a LogD₇.₄ of 4.68, while the ethyl ester (neocinchophen) has a computed XLogP of 4.4 [1][2]. The 2-methylphenyl ester of the target compound introduces an additional aromatic ring with a hydrophobic methyl substituent, which is expected to increase LogP/LogD by approximately 1.0–1.5 log units relative to the methyl ester, consistent with the measured LogP of ~4.9 for the closely related analog 2-methylphenyl 2-phenylquinoline-4-carboxylate (CAS 355433-96-4) and the SlogP of ~5.07 predicted for the 2-methylphenyl-substituted quinoline scaffold [3][4]. This positions the target compound in a more lipophilic partition space than both the methyl and ethyl ester congeners.
| Evidence Dimension | Lipophilicity (LogD at pH 7.4 / LogP) |
|---|---|
| Target Compound Data | Estimated LogP ~5.0–5.5 (based on structural increment from analog data; no experimentally determined value located) |
| Comparator Or Baseline | Methyl 6-methyl-2-phenylquinoline-4-carboxylate: LogD₇.₄ = 4.68; Neocinchophen (ethyl ester): XLogP = 4.4; 2-Methylphenyl 2-phenylquinoline-4-carboxylate: computed LogP = 4.9 |
| Quantified Difference | Target compound estimated 0.3–1.0 log units higher than methyl/ethyl ester analogs |
| Conditions | Computed/predicted LogP and LogD values from Chembase, PubChem XLogP3, and MolBiC database; pH 7.4 for LogD measurements |
Why This Matters
Higher lipophilicity of the 2-methylphenyl ester predicts enhanced passive membrane permeability and altered tissue distribution, which may improve intracellular target engagement in cell-based assays relative to less lipophilic alkyl ester analogs, but procurement decisions must weigh this against potentially reduced aqueous solubility.
- [1] Chembase. methyl 6-methyl-2-phenylquinoline-4-carboxylate. LogD (pH = 5.5): 4.680581; LogD (pH = 7.4): 4.680871. ChemBase编号: 192052. View Source
- [2] PubChem / Chem960. Neocinchophen (CAS 485-34-7). XLogP3-AA: 4.4; LogP: 4.38690. View Source
- [3] IDRBLab / MolBiC. 2-Methylphenyl 2-phenyl-4-quinolinecarboxylate. logP: 4.9 (computed). View Source
- [4] IDRBLab / MolBiC. Compound information for quinoline scaffold with 2-methylphenyl substituent. logP: 5.06682 (computed). View Source
